molecular formula C7H15N3 B2951216 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine CAS No. 6528-89-8

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine

Cat. No.: B2951216
CAS No.: 6528-89-8
M. Wt: 141.218
InChI Key: NGHBEIVEKHYEGR-UHFFFAOYSA-N
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Description

2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine is a heterocyclic compound featuring an imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by reduction and cyclization to form the imidazole ring . The reaction conditions often require a catalyst, such as nickel, and proceed under mild temperatures to ensure the stability of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine apart is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3/c1-2-7-9-4-6-10(7)5-3-8/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHBEIVEKHYEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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